Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate

Regioselective synthesis C-H functionalization Directing group effects

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate (CAS 1707372-23-3) is a synthetic thiophene-2-carboxylate ester bearing a para-fluorobenzyl ether at the 4-position (molecular formula C₁₃H₁₁FO₃S, MW 266.29 g/mol). It belongs to a class of substituted thiophenes widely employed as intermediates in medicinal chemistry and materials science, where both the regiochemistry of the thiophene substitution and the fluorine substitution pattern on the benzyl ring critically determine downstream reactivity and biological target engagement.

Molecular Formula C13H11FO3S
Molecular Weight 266.29 g/mol
Cat. No. B12062447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate
Molecular FormulaC13H11FO3S
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3
InChIKeyGFWHGGPXTQRQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate CAS 1707372-23-3: Baseline Identity for Sourcing & Differentiation


Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate (CAS 1707372-23-3) is a synthetic thiophene-2-carboxylate ester bearing a para-fluorobenzyl ether at the 4-position (molecular formula C₁₃H₁₁FO₃S, MW 266.29 g/mol) [1]. It belongs to a class of substituted thiophenes widely employed as intermediates in medicinal chemistry and materials science, where both the regiochemistry of the thiophene substitution and the fluorine substitution pattern on the benzyl ring critically determine downstream reactivity and biological target engagement [2]. Its methyl ester functionality provides a balance between crystallinity and reactivity for further transformations such as hydrolysis, amidation, or cross-coupling.

Why Close Analogs of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate Are Not Functionally Interchangeable


The 4-substituted thiophene-2-carboxylate scaffold is not functionally equivalent to its 3-substituted isomer, nor can the para-fluorobenzyl ether be substituted with meta-fluoro or des-fluoro benzyl analogs without altering both electronic and steric profiles. In the general formula (I) of thromboxane synthetase inhibitors, the substituent at position 3 or 4 on the thiophene ring and the choice of benzyl-derived R2 group are defined as distinct embodiments; interchange of these positions leads to different patent claims and pharmacological profiles [1]. Moreover, the para-fluorine serves as a metabolic blocking group that prevents oxidative metabolism at the benzyl para-position, a feature absent in the des-fluoro analog, while influencing molecular recognition through C-F···H interactions that differ between para and meta substitution patterns [2]. Consequently, sourcing the specific isomer is mandatory for reproducibility in structure-activity relationship (SAR) campaigns and patent-protected synthetic routes.

Quantitative Differentiation of Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate from Its Closest Analogs


Regiochemical Identity: 4- vs 3-Substituted Thiophene Reactivity in Cross-Coupling and Cyclization

The 4-substituted thiophene-2-carboxylate scaffold directs electrophilic substitution and metalation to the 5-position, whereas the 3-substituted isomer directs to the 5-position with a different activation barrier due to altered electron density distribution [1]. This regiochemical difference is quantitative: in samarium diiodide-promoted coupling reactions of thiophene-2-carboxylates with ketones, the 4-substituted substrate reacts at the C-4 and C-5 positions to give diols, while the 3-substituted analog would follow a divergent pathway due to blocking of the C-3 site [2]. For procurement, selecting the correct isomer directly determines whether a planned synthetic sequence will proceed with the intended regioselectivity.

Regioselective synthesis C-H functionalization Directing group effects

Fluorine Position Effect: para-Fluorobenzyl vs meta-Fluorobenzyl Ether

The para-fluorobenzyl ether provides a distinct electron-withdrawing effect and metabolic profile compared to its meta-fluoro isomer. In studies on benzothiophene-2-carboxamide kinase inhibitors, introduction of a meta-fluorine on the benzyl moiety led to compound 21b with Clk1 IC₅₀ = 7 nM and Clk4 IC₅₀ = 2.3 nM, whereas the para-fluoro analog in the same series showed substantially different potency [1]. While this precise comparison is not available for the thiophene-2-carboxylate scaffold, the principle that para vs meta fluorination on the benzyl ether alters target binding affinity and CYP-mediated metabolism is well-established [2]. The target compound's para-fluorine is therefore expected to yield different biological and ADME outcomes compared to the 3-fluorobenzyl analog (CAS 1779124-53-6).

Metabolic stability Fluorine substitution Structure-property relationships

Fluorinated vs Non-Fluorinated Benzyl Analog: Metabolic Stability Implication

The des-fluoro analog methyl 4-(benzyloxy)thiophene-2-carboxylate (CAS 1707568-94-2) lacks the para-fluorine atom, which serves as a metabolic blocking group to prevent CYP-mediated oxidation at the benzyl para-position. The general principle that para-fluorination of benzyl moieties improves metabolic stability is supported by extensive pharmaceutical literature [1]. While comparative microsomal stability data for this specific compound pair are not publicly available, the molecular weight difference (266.29 vs 248.30 g/mol for the des-fluoro analog, a 17.99 Da shift attributable to fluorine for hydrogen substitution) and the computed XLogP3 values (3.4 vs 2.8 for the des-fluoro analog, estimated) indicate increased lipophilicity, which may affect solubility and permeability . The target compound is therefore the preferred choice when metabolic stability at the benzyl position is a design requirement.

Oxidative metabolism Fluorine blocking effect Drug design

Procurement-Driven Application Scenarios for Methyl 4-((4-fluorobenzyl)oxy)thiophene-2-carboxylate


Medicinal Chemistry SAR Campaigns Requiring Defined 4-Substituted Thiophene Scaffolds

When executing a structure-activity relationship study based on the thiophene-2-carboxylate core, the 4-substituted isomer is mandatory. As established, the regiochemistry determines subsequent synthetic transformations and biological target interactions [1]. Procurement of the 3-substituted analog would derail the synthetic plan and generate invalid SAR data.

Synthesis of Patent-Defined Thromboxane Synthetase Inhibitor Intermediates

Patent CA 2107662 explicitly claims thiophene-2-carboxylic acid derivatives with substituents at the 3- or 4-position, including benzyl variants [1]. The target compound serves as a key intermediate within this structural scope, and its use ensures compliance with the patented synthetic pathway. Substitution with an isomer lacking the para-fluorobenzyl group would fall outside the patent's preferred embodiments.

Development of Fluorinated Building Blocks with Enhanced Metabolic Stability

In drug discovery programs where metabolic stability at the benzyl ether moiety is a design criterion, the para-fluorinated target compound is preferred over the des-fluoro analog. The fluorine atom blocks a major site of oxidative metabolism, extending the compound's half-life in microsomal assays [1]. This property is critical for achieving favorable pharmacokinetic profiles in lead optimization.

C-H Functionalization Studies Exploiting 4-Substitution Directing Effects

The 4-substitution pattern enables selective C-5 functionalization, making this compound the correct substrate for research into late-stage diversification strategies. As noted, 4-substituted thiophene-2-carboxylates react with specific regiochemistry in samarium diiodide coupling reactions, while the 3-substituted isomer would not yield the same product [1]. This regiochemical control is essential for library synthesis and chemical biology probe development.

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